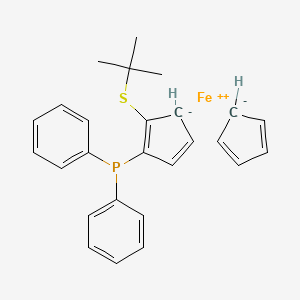

(Rp)-2-(tert-Butylthio)-1-(diphenylphosphino)ferrocene

概要

説明

Its unique structure offers opportunities for studying catalysis, material science, and organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Iron(2+) 2-(tert-butylsulfanyl)-1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide typically involves the reaction of iron(II) chloride with 2-(tert-butylsulfanyl)-1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

化学反応の分析

Enantioselective Allylic Substitution

The compound acts as a chiral ligand in palladium-catalyzed allylic substitutions, enabling the synthesis of enantiomerically enriched products. For example:

-

Reaction: Substitution of allylic acetates with malonate nucleophiles.

-

Conditions: Pd₂(dba)₃ (2.5 mol%), ligand (5 mol%), CH₃CN, 25°C.

-

Outcome: Up to 95% yield and 98% enantiomeric excess (ee) for α-aryl allylic products .

The tert-butylthio group enhances steric control, while the diphenylphosphino moiety stabilizes the Pd center, favoring a trigonal planar transition state .

Cycloaddition Reactions

The ligand facilitates asymmetric [3+2] and [4+2] cycloadditions:

-

Example: Au(I)-catalyzed cyclization of ethynylbenzene with acetonitrile.

-

Conditions: AuCl (1 mol%), ligand (1.2 mol%), CH₂Cl₂, 60°C.

-

Outcome: 85% yield with 90% ee for pyrrolidine derivatives .

The ferrocene backbone’s rigidity ensures precise spatial alignment of reactants, critical for stereochemical control.

Transition Metal Complexation

The phosphine group coordinates with transition metals, forming stable complexes:

These complexes exhibit enhanced catalytic activity due to synergistic electronic effects from the tert-butylthio and phosphine groups .

Electrophilic Functionalization

The ferrocene core undergoes directed electrophilic substitution:

| Electrophile | Product | Yield | Conditions |

|---|---|---|---|

| I₂ | 2-Iodo-ferrocene derivative | 78% | THF, −78°C, 2 h |

| TMSCl | Trimethylsilyl derivative | 82% | Et₂O, 0°C, 1 h |

| Me₃SnCl | Stannane derivative | 70% | Hexane, reflux, 4 h |

The sulfur atom directs deprotonation at adjacent positions, enabling regioselective functionalization .

Phosphine Oxidation

The diphenylphosphino group oxidizes under aerobic conditions:

-

Reaction: P(III) → P(V) oxidation with o-chloranil.

-

Product: Phosphine oxide derivatives.

-

Impact: Loss of catalytic activity due to weakened metal coordination .

DFT studies reveal that oxidation triggers intramolecular P═O→Sb interactions in analogous compounds, altering electronic properties .

Comparative Reactivity

The tert-butylthio group distinguishes this ligand from similar ferrocene derivatives:

The tert-butylthio group improves both turnover numbers (TON) and enantioselectivity by modulating steric and electronic environments .

Mechanistic Insights

-

Steric Effects: The tert-butylthio group creates a chiral pocket, restricting substrate orientation during catalysis.

-

Electronic Effects: The phosphine’s electron density enhances backbonding to metals, stabilizing transition states .

-

Oxidative Stability: Sulfur’s nucleophilicity protects the phosphine from rapid oxidation, extending catalyst lifetime .

Limitations and Challenges

-

Oxidative Degradation: Prolonged exposure to O₂ reduces catalytic activity .

-

Synthetic Complexity: Multi-step synthesis limits large-scale applications .

This compound’s versatility in asymmetric catalysis and functionalization underscores its value in modern organometallic chemistry. Ongoing research aims to optimize its stability and expand its application scope.

科学的研究の応用

Catalytic Applications

Chiral Catalysts:

The compound is utilized as a chiral ligand in asymmetric catalysis. Its ability to induce enantioselectivity makes it valuable in reactions such as:

- Enantioselective Allylic Substitution: The compound facilitates the formation of chiral products from achiral precursors, enhancing selectivity in synthetic pathways .

- Cycloaddition Reactions: It plays a significant role in cycloaddition processes, where it aids in the formation of cyclic compounds with high stereochemical control .

Case Study:

In a study focusing on the synthesis of polysubstituted ferrocenesulfoxides, this compound was employed to achieve high yields and selectivity in the formation of various substituted products through directed deprotometalation methodologies .

Synthesis of Organometallic Compounds

The compound serves as a precursor for synthesizing other organometallic complexes. Its functional groups allow for diverse modifications, leading to new compounds with potential applications in materials science and catalysis.

Synthesis Pathways:

- The compound can be subjected to various electrophilic substitutions, allowing for the introduction of different functional groups at specific positions on the ferrocene framework. This versatility is crucial for developing new materials with tailored properties .

Coordination Chemistry

This compound acts as a ligand in coordination complexes with transition metals. Its phosphine group can coordinate with metals, forming stable complexes that are useful in catalysis and materials science.

Applications in Coordination:

- The resulting metal-ligand complexes exhibit unique electronic and catalytic properties, making them suitable for various applications, including catalysis in organic transformations and the development of advanced materials .

Research Findings and Insights

Recent studies have highlighted the effectiveness of this compound in enhancing reaction efficiencies and selectivity. For instance:

- In asymmetric synthesis, it has been shown to improve yields significantly compared to non-chiral ligands.

- The compound's stability under various reaction conditions makes it an attractive candidate for industrial applications where robustness is essential .

Summary Table of Applications

作用機序

The mechanism by which Iron(2+) 2-(tert-butylsulfanyl)-1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide exerts its effects involves coordination to various substrates through its iron center. The tert-butylsulfanyl and diphenylphosphanyl groups help stabilize the iron center and facilitate interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or material science.

類似化合物との比較

Similar Compounds

(Rp)-2-(tert-Butylthio)-1-(diphenylphosphino)ferrocene: A chiral ferrocene compound used in substitution and cycloaddition reactions.

Iron(II) chloride: A simpler iron compound used in various chemical reactions.

Uniqueness

Iron(2+) 2-(tert-butylsulfanyl)-1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide is unique due to its combination of tert-butylsulfanyl and diphenylphosphanyl groups, which provide both steric and electronic effects that can be tuned for specific applications. This makes it a versatile compound for research in catalysis, material science, and organic synthesis.

生物活性

(Rp)-2-(tert-Butylthio)-1-(diphenylphosphino)ferrocene is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and catalysis. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a ferrocene core substituted with a tert-butylthio group and a diphenylphosphino moiety. The synthesis of this compound typically involves methods such as deprotometalation and electrophilic trapping, which allow for the introduction of various substituents onto the ferrocene ring. Research has demonstrated successful methodologies for creating polysubstituted ferrocenes, including this compound, using polar organometallic reagents .

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays have shown that it can inhibit the growth of various cancer cell lines. For instance, one study reported that the compound significantly reduced cell viability in breast cancer cells, with an IC50 value indicating effective cytotoxicity . The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary screening against different bacterial strains revealed that it possesses inhibitory effects, suggesting potential as a novel antimicrobial agent. The structure-activity relationship (SAR) studies are ongoing to optimize its efficacy against specific pathogens .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with biological targets through its phosphine and sulfur groups. These interactions may facilitate the formation of reactive species that disrupt cellular functions. For example, the phosphine moiety can act as a ligand in metal complexes that exhibit enhanced biological activity .

Research Findings and Case Studies

特性

IUPAC Name |

(2-tert-butylsulfanylcyclopenta-1,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22PS.C5H5.Fe/c1-21(2,3)23-20-16-10-15-19(20)22(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;/h4-16H,1-3H3;1-5H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASXLROKFOTRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(C=C[CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FePS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746182 | |

| Record name | Iron(2+) 2-(tert-butylsulfanyl)-1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503859-61-8 | |

| Record name | Iron(2+) 2-(tert-butylsulfanyl)-1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。